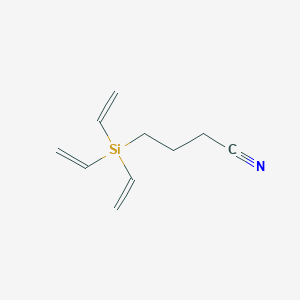

3-Cyanopropyltrivinylsilane

Description

Based on analogous silanes in the evidence, such compounds typically act as coupling agents, linking organic polymers to inorganic substrates (e.g., glass, metals). The cyanopropyl group enhances polarity and hydrogen-bonding capacity, while vinyl groups enable crosslinking via radical polymerization or hydrosilylation. Such a structure would likely be used in adhesives, coatings, or composite materials to improve mechanical and thermal properties.

Properties

Molecular Formula |

C10H15NSi |

|---|---|

Molecular Weight |

177.32 g/mol |

IUPAC Name |

4-tris(ethenyl)silylbutanenitrile |

InChI |

InChI=1S/C10H15NSi/c1-4-12(5-2,6-3)10-8-7-9-11/h4-6H,1-3,7-8,10H2 |

InChI Key |

ZRXRHUDYGQRRIW-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si](CCCC#N)(C=C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes silanes with diverse functional groups. Below is a detailed comparison of structurally related compounds, highlighting key differences in reactivity, applications, and properties.

Structural and Property Comparison

Performance in Polymer Systems

- Vinyl-containing silanes (e.g., 3-Chloropropyldimethylvinylsilane) enable crosslinking but require catalysts (e.g., peroxides) for polymerization .

- Methacrylate silanes (e.g., Silane A174) copolymerize with acrylic monomers, enhancing UV resistance and mechanical strength in coatings .

- Amino silanes improve interfacial adhesion in epoxy-glass composites but may degrade under acidic conditions .

- Cyanopropyltrivinylsilane (hypothetical): The cyano group would increase hydrophilicity and compatibility with polar substrates, while vinyl groups facilitate crosslinking. This contrasts with chloropropyl silanes, which prioritize halogen-based reactivity .

Research Findings and Industrial Relevance

- Thermal Stability: Methacrylate and epoxy silanes exhibit superior thermal stability (>200°C) compared to amino silanes, which degrade above 150°C .

- Market Trends : Vinyl-functional silanes dominate the composites sector, driven by demand for high-strength automotive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.